1-Propene, 3-bromo-1,1,2-trifluoro-
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Overview
Description
1-Propene, 3-bromo-1,1,2-trifluoro- is an organofluorine compound with the molecular formula C3H2BrF3. It is a halogenated alkene, characterized by the presence of bromine and fluorine atoms attached to a propene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propene, 3-bromo-1,1,2-trifluoro- can be synthesized through the addition of bromine to 3,3,3-trifluoropropene. The reaction typically involves the use of a brominating agent such as liquid bromine, and it is carried out under controlled conditions to ensure high yield and selectivity. The reaction is exothermic and requires careful temperature control .
Industrial Production Methods: In industrial settings, the production of 1-Propene, 3-bromo-1,1,2-trifluoro- involves the continuous addition of bromine to a stream of 3,3,3-trifluoropropene. The process is optimized for large-scale production, with considerations for safety, efficiency, and environmental impact. The use of catalysts and advanced reaction engineering techniques can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Propene, 3-bromo-1,1,2-trifluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Addition Reactions: Electrophiles such as hydrogen halides and halogens can add across the double bond. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Addition Products: Halogenated alkanes or other addition products based on the electrophile.
Oxidation and Reduction Products: Alcohols, ketones, or other oxidized/reduced forms of the compound
Scientific Research Applications
1-Propene, 3-bromo-1,1,2-trifluoro- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Materials Science: The compound is used in the production of fluoropolymers and other advanced materials with desirable properties such as chemical resistance and thermal stability.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds, particularly those requiring fluorine substitution for enhanced biological activity.
Industrial Applications: The compound is used in the manufacture of specialty chemicals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 1-Propene, 3-bromo-1,1,2-trifluoro- in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom and the double bond in the propene moiety are key reactive sites. The compound can act as an electrophile or a nucleophile depending on the reaction conditions. The presence of fluorine atoms influences the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
2-Bromo-3,3,3-trifluoro-1-propene: Similar in structure but with the bromine atom at a different position.
3-Bromo-1,1,1-trifluoropropane: A saturated analogue with different reactivity.
1-Bromo-3,3,3-trifluoroacetone: A ketone with distinct chemical properties and applications .
Uniqueness: 1-Propene, 3-bromo-1,1,2-trifluoro- is unique due to its combination of a bromine atom and multiple fluorine atoms attached to a propene backbone. This structure imparts specific reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in both academic and industrial research .
Properties
IUPAC Name |
3-bromo-1,1,2-trifluoroprop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-1-2(5)3(6)7/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJVJCWNDHBGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442678 |
Source
|
Record name | 1-Propene, 3-bromo-1,1,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178676-13-6 |
Source
|
Record name | 1-Propene, 3-bromo-1,1,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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